2-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine
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Overview
Description
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylpyrimidine is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring attached to a dimethylpyrimidine core. Its unique structure makes it valuable in various fields, including drug development, organic synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylpyrimidine typically involves multiple stepsThe reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylpyrimidine is widely used in scientific research due to its versatile properties. Some of its applications include:
Drug Development: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Researchers use this compound to study the structure-activity relationships of various drugs and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in binding to target proteins, while the piperazine ring enhances the compound’s stability and bioavailability. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-1-ethanol
- **2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline
Uniqueness
Compared to similar compounds, 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylpyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C16H19FN4O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C16H19FN4O2S/c1-12-11-13(2)19-16(18-12)20-7-9-21(10-8-20)24(22,23)15-5-3-14(17)4-6-15/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
ORXVUZUDPSKDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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